methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate
Description
Properties
IUPAC Name |
methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUXRWFVZUABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or gold, and may involve cyclization reactions to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a valuable building block in the synthesis of more complex heterocycles. Its unique structure allows for the development of derivatives that exhibit varied chemical reactivity.
Biology
- Enzyme Inhibition : Research has shown that methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can act as an enzyme inhibitor. Notably, it has been investigated for its potential to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission and are targeted in neurodegenerative disease treatments.
Medicine
- Therapeutic Potential : The compound is being studied for its therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit cholinesterase suggests it may help enhance cognitive function by increasing acetylcholine levels in the brain.
Industry
- Material Development : this compound is utilized in developing novel materials with specific chemical properties. Its unique structure allows for modifications that can lead to improved material characteristics.
Case Study 1: Enzyme Inhibition Research
A study focused on the enzyme inhibition properties of this compound demonstrated significant inhibition of cholinesterase activity. In vitro assays revealed that the compound could effectively reduce enzyme activity by up to 70% at certain concentrations. This inhibition profile suggests its potential use in developing treatments for conditions like Alzheimer's disease.
Case Study 2: Synthesis of Derivatives
Researchers have synthesized various derivatives of this compound to explore their biological activities. One derivative showed enhanced antibacterial activity against Gram-positive bacteria, indicating potential applications in antibiotic development.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings |
|---|---|---|
| Chemistry | Building block for synthesis | Used in synthesizing complex heterocycles |
| Biology | Enzyme inhibition | Significant cholinesterase inhibition (up to 70%) |
| Medicine | Neurodegenerative disease treatment | Potential therapeutic agent for Alzheimer's |
| Industry | Material development | Development of novel materials with enhanced properties |
Mechanism of Action
The mechanism of action of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazine derivatives, such as:
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Known for its potential as an anti-Alzheimer agent.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Used as a D-amino acid oxidase inhibitor.
Uniqueness
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a triazine ring with a butanoate ester group makes it a versatile compound for various applications .
Biological Activity
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant research findings.
Chemical Structure and Properties
This compound features a triazinone core which is known for its diverse biological activities. The molecular formula of this compound includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, indicative of its complex structure conducive to various interactions in biological systems.
The biological activity of this compound is primarily linked to its ability to inhibit key enzymes involved in neurotransmission and other metabolic pathways. Notably:
- Acetylcholinesterase (AChE) Inhibition : Research has shown that compounds with a similar triazinone structure can effectively inhibit AChE activity, which may enhance acetylcholine levels in the brain. This is particularly relevant for neurodegenerative diseases such as Alzheimer's disease .
- Neuroprotective Effects : In vitro studies have indicated that derivatives of triazinone compounds exhibit neuroprotective properties against oxidative stress-induced neuronal damage. For instance, one study highlighted significant neuroprotective activity against H₂O₂-induced oxidative stress in PC12 cells .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Biological Activity | Method of Evaluation |
|---|---|---|
| This compound | AChE Inhibition | Enzymatic assay |
| Compound 6j (related triazinone) | Neuroprotective against oxidative stress | Cell viability assays |
| Various Triazine Derivatives | Anticancer properties | MTT assay |
Case Studies and Research Findings
- Inhibition Studies : A study focused on the synthesis of novel triazin derivatives demonstrated that certain compounds exhibited strong inhibition of AChE with IC₅₀ values significantly lower than donepezil, a standard treatment for Alzheimer's disease. The docking studies suggested that these compounds interact with both the catalytic site and peripheral anionic site of AChE .
- Neuroprotective Activity : Another investigation revealed that specific triazin derivatives provided significant protection against neuronal death caused by oxidative stress. The protective mechanism was attributed to the modulation of intracellular signaling pathways involved in apoptosis .
- Anticancer Potential : Research on benzotriazinone derivatives indicated their potential as anticancer agents through mechanisms involving the induction of apoptosis in cancer cell lines. The compounds were evaluated using various assays including the MTT assay to assess cell viability and proliferation .
Q & A
Q. Basic Protocol
- 1H/13C NMR : Confirm ester carbonyl resonance at δ ~165–170 ppm and benzotriazinone aromatic protons (δ 7.6–8.3 ppm) .
- IR spectroscopy : Detect C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for benzotriazinone) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for compound 5c at m/z 294) .
Advanced Application
High-resolution MS (HRMS) and 2D NMR (COSY, HSQC) resolve structural ambiguities, such as regioisomerism in substituted derivatives. X-ray crystallography can validate spatial arrangements of bulky substituents .
How is the α-glucosidase inhibitory activity of benzotriazinone derivatives evaluated, and what structural features enhance potency?
Q. Basic Methodology
- In vitro assays : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as substrate. Acarbose (IC₅₀ 37.38 µM) serves as a positive control .
- Key SAR : Electron-withdrawing groups (e.g., nitro, bromo) on the sulfonamide/carboxamide sidechain improve activity. Compound 5c (IC₅₀ 29.75 µM) highlights the importance of para-substituted aryl groups .
Advanced Insight
Docking studies (AutoDock Vina) reveal hydrogen bonding between the benzotriazinone carbonyl and α-glucosidase catalytic residues (e.g., Asp349). Modulate lipophilicity via alkyl chain length (e.g., butanoate vs. propionate) to enhance membrane permeability .
How can computational modeling guide the design of benzotriazinone-based therapeutics?
Q. Advanced Research Focus
- Molecular docking : Identify binding poses in α-glucosidase (PDB: 2QMJ) or GPR139 (orphan GPCR targets) .
- ADMET prediction : Use SwissADME to optimize logP (2–3) and topological polar surface area (<90 Ų) for CNS penetration in analogs like TAK-041 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize candidates .
What metabolic pathways affect benzotriazinone derivatives in preclinical models?
Q. Advanced Study Design
- In vitro metabolism : Incubate with rat/dog/human liver microsomes and identify phase I metabolites (oxidation, hydrolysis) via LC-HRMS. For TAK-041, slow clearance in humans suggests CYP3A4/5 involvement .
- Stability assays : Monitor ester hydrolysis in plasma (e.g., methyl to carboxylic acid conversion) using HPLC .
How can researchers resolve contradictions in synthetic yields across substituted derivatives?
Q. Methodological Approach
- Electrophilicity analysis : Calculate Hammett σ values for substituents; electron-donating groups (σ < 0) enhance nucleophilic attack in coupling steps .
- Kinetic studies : Use stopped-flow NMR to compare reaction rates of electron-rich vs. electron-poor anilines.
- Byproduct profiling : LC-MS to detect undesired di-sulfonamides and adjust reagent ratios .
What strategies improve the stability of benzotriazinone esters under physiological conditions?
Q. Advanced Optimization
- Prodrug design : Replace methyl ester with pivaloyloxymethyl (POM) groups to reduce hydrolysis .
- pH stability studies : Test degradation in buffers (pH 1–9) to identify optimal formulation conditions (e.g., enteric coatings for oral delivery) .
How do structural modifications impact selectivity between α-glucosidase and off-target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
